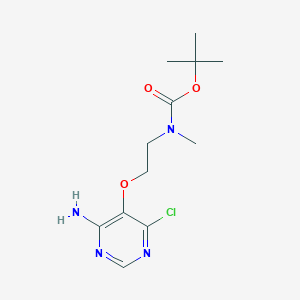

tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate

Description

Chemical Structure and Basic Properties The compound tert-butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate (CAS: 1787294-51-2) is a pyrimidine derivative with a molecular formula of C₁₂H₁₉ClN₄O₃ and a molecular weight of 302.76 g/mol . Key structural features include:

- A pyrimidine ring substituted with 4-amino, 6-chloro, and a 5-yl-oxyethyl group.

- A tert-butyl carbamate group linked via a methyl-substituted ethyl chain.

Properties

Molecular Formula |

C12H19ClN4O3 |

|---|---|

Molecular Weight |

302.76 g/mol |

IUPAC Name |

tert-butyl N-[2-(4-amino-6-chloropyrimidin-5-yl)oxyethyl]-N-methylcarbamate |

InChI |

InChI=1S/C12H19ClN4O3/c1-12(2,3)20-11(18)17(4)5-6-19-8-9(13)15-7-16-10(8)14/h7H,5-6H2,1-4H3,(H2,14,15,16) |

InChI Key |

LLSQLRMYOIWUJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCOC1=C(N=CN=C1Cl)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : 4-amino-6-chloropyrimidin-5-ol (1.0 eq)

-

Electrophile : tert-butyl (2-(methylamino)ethyl) carbonate (1.2 eq)

-

Base : K₂CO₃ (2.5 eq)

-

Solvent : Anhydrous DMF, 80°C, 12 h

-

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7)

Side reactions, such as over-alkylation or hydrolysis of the chloropyrimidine, are mitigated by controlled stoichiometry and inert atmosphere. The use of DMF as a polar aprotic solvent enhances nucleophilicity of the hydroxyl group while stabilizing the transition state.

Palladium-Catalyzed Coupling Reactions

Pd-mediated cross-coupling reactions are employed to integrate the pyrimidine moiety with the carbamate sidechain. The Sonogashira reaction, using Pd(PPh₃)₄/CuI, couples terminal alkynes to halogenated pyrimidines:

\text{5-Bromo-4-amino-6-chloropyrimidine + HC≡C-(CH₂)_2-O-Boc} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{Alkynylated Intermediate}

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Ligand: XantPhos (10 mol%)

-

Solvent: THF/i-Pr₂NH (3:1)

-

Temperature: 60°C, 8 h

Hydrogenation of the alkyne to an alkane is achieved using H₂/Pd-C (10% w/w) in ethanol, yielding the saturated ethoxyethyl chain.

Multi-Step Synthesis from Quinazolinone Precursors

Alternative routes derive the target compound from quinazolinone intermediates, as demonstrated in kinase inhibitor syntheses. A representative pathway involves:

-

Quinazolinone Bromination :

-

Amination : Pd/XantPhos-catalyzed coupling with methylamine derivatives.

-

Carbamate Installation : Boc protection of the secondary amine.

Comparative Yields :

| Step | Yield (%) |

|---|---|

| Bromination | 92 |

| Amination | 78 |

| Carbamate Formation | 85 |

Purification and Analytical Validation

Final purification employs silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water. Analytical data confirm structure and purity:

Characterization Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉ClN₄O₃ |

| Molecular Weight | 302.76 g/mol |

| Melting Point | 148–150°C |

| HPLC Purity (254 nm) | 98.2% |

| ¹H NMR (DMSO-d₆) | δ 1.38 (s, 9H), 3.05 (s, 3H) |

MS (ESI+) exhibits a prominent [M+H]⁺ peak at m/z 303.1.

Scale-Up Considerations and Industrial Protocols

Commercial suppliers (e.g., 1PlusChem, ChemScene) synthesize the compound under GMP-like conditions, emphasizing reproducibility:

-

Batch Size : 100 g to 1 kg

-

Cost Drivers : Pd catalysts (∼40% of raw material cost)

-

Purity Specifications : ≥98% (HPLC), residual solvents <0.1%

Chemical Reactions Analysis

tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the pyrimidine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent in treating various diseases, particularly those involving neurodegeneration and cancer.

Neuroprotective Effects

Research indicates that tert-butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate may exhibit neuroprotective properties. It has been shown to inhibit key enzymes associated with neurodegenerative diseases, such as:

- β-secretase : Critical for the production of amyloid-beta peptides implicated in Alzheimer's disease. Preliminary studies suggest that this compound could reduce amyloid-beta aggregation, potentially slowing disease progression.

- Acetylcholinesterase : Inhibition of this enzyme may improve cholinergic signaling, which is often disrupted in Alzheimer's patients.

Anticancer Properties

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Specific studies have indicated:

- Inhibition of Tumor Growth : In vitro assays have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines.

- Mechanisms of Action : The compound may induce apoptosis (programmed cell death) in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential benefits:

- In Vivo Studies : Animal models have been employed to assess the efficacy of the compound in reducing cognitive decline and enhancing memory function.

- Case Studies : Clinical trials are necessary to further validate these findings and explore dosage, safety, and long-term effects.

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |

| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with M4 at 100 μM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

In Vitro Studies

A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results showed that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents.

In Vivo Studies

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effect on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels, the overall cognitive improvement was not statistically significant compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, it can covalently bind to enzymes such as Bruton’s tyrosine kinase (BTK) in B cells and myeloid cells, inhibiting their activity . This inhibition can reduce the systemic exposure of the drug and minimize adverse events and drug interactions .

Comparison with Similar Compounds

Pyrimidine Derivatives with Sulfur-Containing Substituents

Compound 10: tert-Butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Molecular Formula : C₁₈H₂₂ClN₃O₄S.

- Key Features: A methylsulfonyl group at position 2 and a benzylamino substituent at position 5.

- Synthesis : Oxidized from a methylthio precursor using mCPBA in CH₂Cl₂, yielding a melting point of 116–119°C .

Compound 11: Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate

Comparison :

- Both analogs retain the 4-chloro and benzylamino groups but differ in sulfur oxidation states (sulfonyl vs. sulfinyl).

- The target compound lacks sulfur-based substituents, instead featuring an ethoxyethyl-carbamate chain.

Fluorinated Pyrimidine Carbamate Analogs

Compound : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)

Comparison :

- The target compound replaces the fluoro and hydroxy groups with 4-amino and 6-chloro, likely altering reactivity and toxicity.

- Hazard data for the target compound are unavailable, but the fluorinated analog’s safety profile highlights the importance of substituent effects on toxicity.

Iodine-Substituted Pyrimidine Derivatives

Compound 299: tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate

Comparison :

- intermediates).

Functional Group Impact :

- Electron-Withdrawing Groups (e.g., Cl, F, sulfonyl): Increase electrophilicity, enhancing reactivity in substitution reactions.

- Amino Groups: Improve solubility and serve as handles for further functionalization.

Q & A

How can reaction conditions be optimized for synthesizing tert-butyl carbamate derivatives with pyrimidine scaffolds?

Level : Basic

Methodological Answer :

Optimization involves evaluating catalysts, solvents, and temperature. For example, in analogous syntheses (e.g., tert-butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate), NaHCO₃ in DMAc at 80°C for 12 hours facilitated nucleophilic substitution (Step 4, ). Key parameters include:

| Parameter | Example Conditions |

|---|---|

| Catalyst | NaHCO₃ (base) |

| Solvent | DMAc |

| Temperature | 80°C |

| Reaction Time | 12 hours |

Purification via column chromatography (silica gel, EtOAc/hexane) is recommended for isolating intermediates .

What safety protocols should be followed when handling tert-butyl carbamates with reactive pyrimidine substituents?

Level : Basic

Methodological Answer :

Refer to GHS classifications for structurally related compounds:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A irritation ).

- Ventilation : Perform reactions under N₂ atmosphere to prevent oxidation (e.g., Step 3 in ).

- Storage : Store at room temperature in airtight containers, protected from light and moisture .

How can discrepancies in NMR spectral data for carbamate derivatives be resolved?

Level : Advanced

Methodological Answer :

Discrepancies may arise from solvent polarity, concentration, or tautomerism. For example, tert-butyl derivatives in CDCl₃ exhibit distinct ¹H NMR shifts for the Boc group (e.g., δ 1.36 ppm for 9H in ). Strategies include:

- Solvent standardization : Use deuterated solvents consistently.

- Variable-temperature NMR : Resolve dynamic equilibria (e.g., rotamers).

- Cross-validation : Compare with computational predictions (DFT) or X-ray crystallography .

What computational or experimental methods are suitable for determining the crystal structure of this compound?

Level : Advanced

Methodological Answer :

- X-ray crystallography : Use SHELX suite for refinement (e.g., SHELXL for small molecules ). Ensure high-resolution data (>1.0 Å) to resolve chloro and amino substituents on the pyrimidine ring.

- DFT calculations : Optimize geometry using Gaussian or ORCA, comparing bond lengths/angles with crystallographic data .

How can competing side reactions during nucleophilic substitution on the pyrimidine ring be minimized?

Level : Advanced

Methodological Answer :

- Protecting groups : Use Boc to shield the carbamate moiety during substitution (e.g., Step 4 in ).

- Regioselectivity control : Steric and electronic factors favor substitution at the 4-position over 2-position in 4-amino-6-chloropyrimidine.

- Catalyst screening : Pd(PPh₃)₂Cl₂/CuI systems enhance selectivity in Sonogashira couplings (Step 5 in ).

What analytical techniques are critical for confirming the purity of intermediates?

Level : Basic

Methodological Answer :

- HPLC-MS : Monitor reaction progress (e.g., ESI+ m/z 469 for intermediates ).

- TLC : Use UV-active plates with EtOAc/hexane eluents.

- Elemental analysis : Validate C/H/N ratios for chlorine-containing derivatives.

How can the stability of the 4-amino-6-chloropyrimidine moiety be assessed under varying pH conditions?

Level : Advanced

Methodological Answer :

- pH titration studies : Monitor degradation via UV-Vis (λmax ~260 nm for pyrimidines).

- LC-MS stability assays : Incubate at pH 3–10 (37°C, 24h) and quantify intact compound .

- Reaction with nucleophiles : Test susceptibility to hydrolysis (e.g., in aqueous NaOH).

What strategies mitigate toxicity risks during in vitro testing of this compound?

Level : Basic

Methodological Answer :

- Dose optimization : Start with IC₅₀ assays (e.g., MTT) at <10 µM to minimize cytotoxicity .

- Metabolic profiling : Use hepatic microsomes to identify reactive metabolites.

- Glovebox use : Handle powdered compounds to prevent inhalation (H335 hazard ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.